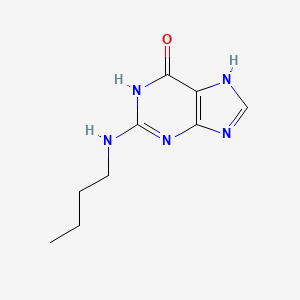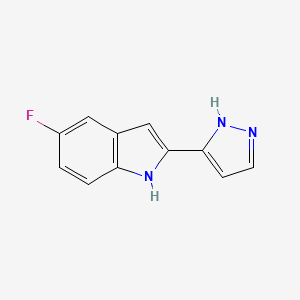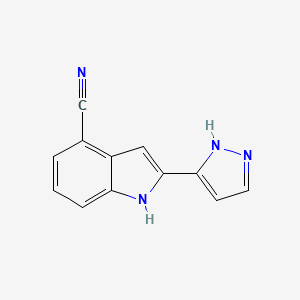
6-tert-butyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-tert-Butyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one, commonly referred to as TBTHP, is a heterocyclic compound containing a five-member ring system with a nitrogen atom at its center. It is a derivative of the pyridine ring and is used in a variety of scientific research applications due to its unique properties. TBTHP has been used in a variety of organic syntheses, as well as for the study of its biochemical and physiological effects.
科学研究应用
TBTHP has been used in a variety of scientific research applications, including organic syntheses, drug design, and the study of its biochemical and physiological effects. In organic syntheses, TBTHP has been used as a starting material for the synthesis of various heterocyclic compounds, including pyridine derivatives. TBTHP has also been used in drug design as a template for the development of new drugs and as a tool to study the structure-activity relationships of drugs. Additionally, TBTHP has been used to study its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases.
作用机制
TBTHP has been shown to interact with various cellular targets, including proteins, enzymes, and receptors. It has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This interaction results in an increase in acetylcholine levels, which can lead to the stimulation of various physiological processes. Additionally, TBTHP has been shown to interact with the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. This interaction results in the inhibition of prostaglandin synthesis, which can lead to anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBTHP have been studied in a variety of organisms, including humans, mice, and rats. In humans, TBTHP has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-oxidative effects. Additionally, it has been shown to have anti-cancer and anti-diabetic effects in mice and rats.
实验室实验的优点和局限性
TBTHP has several advantages for use in laboratory experiments. It is relatively stable, has a low toxicity, and is readily available. Additionally, TBTHP can be used in a variety of organic syntheses and drug design applications. However, there are some limitations to its use in laboratory experiments. TBTHP is a relatively small molecule, which can limit its ability to interact with larger targets. Additionally, its low toxicity can limit its ability to induce a strong biological response.
未来方向
TBTHP has a variety of potential future applications. It could be used in the development of new drugs for the treatment of various diseases, including cancer and diabetes. Additionally, it could be used as a tool to study the structure-activity relationships of drugs and to develop more effective drugs. Additionally, it could be used to study the biochemical and physiological effects of other compounds, as well as to develop new organic syntheses. Finally, TBTHP could be used as a starting material for the synthesis of other heterocyclic compounds, such as pyridine derivatives.
合成方法
TBTHP can be synthesized via the reaction of 5-amino-1,2-dihydropyridine with tert-butyl isocyanide in the presence of a base. This reaction yields a tert-butyl isocyanide adduct which can then be hydrolyzed to form TBTHP. Alternatively, TBTHP can be obtained from the reaction of 1,2-dihydropyridine with tert-butyl isocyanide followed by the addition of aqueous ammonia.
属性
IUPAC Name |
6-tert-butyl-3-(2H-tetrazol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-10(2,3)7-5-4-6(9(16)11-7)8-12-14-15-13-8/h4-5H,1-3H3,(H,11,16)(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGCVINVFSZRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C(=O)N1)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B6602601.png)


![6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602621.png)
![2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B6602624.png)
![2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6602626.png)


![2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One](/img/structure/B6602643.png)



![N-cyclopropyl-5-{2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrol-3-yl}-6H-1,3,4-thiadiazin-2-amine](/img/structure/B6602663.png)
